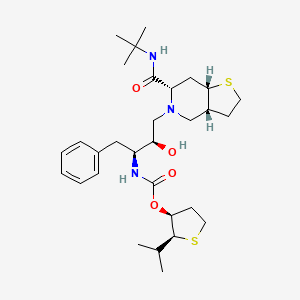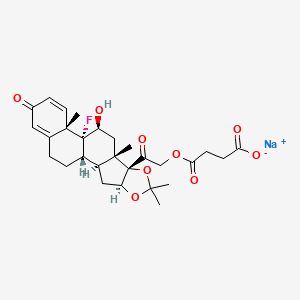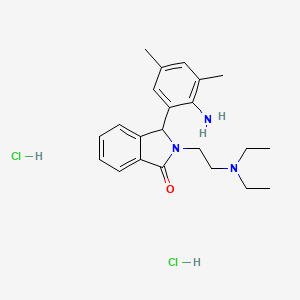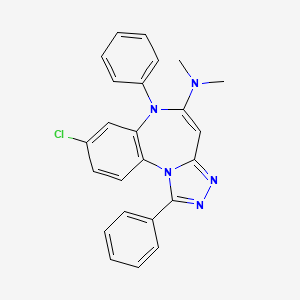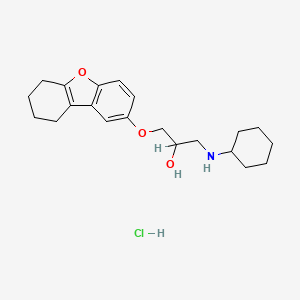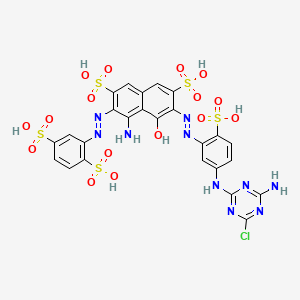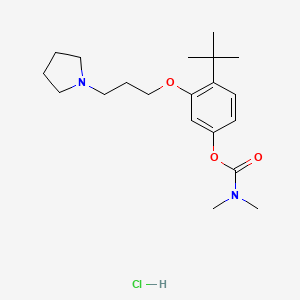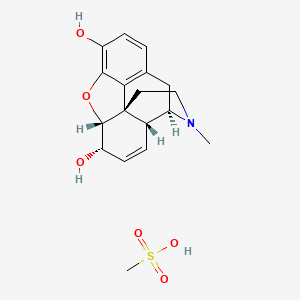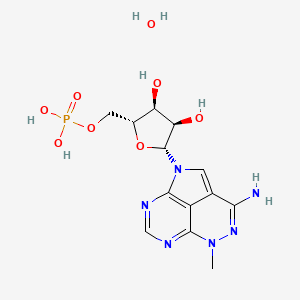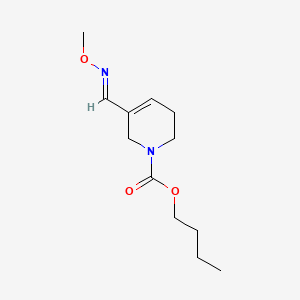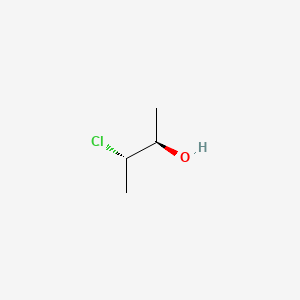
2-Butanol, 3-chloro-, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-chloro-, (R*,S*)- is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has non-superimposable mirror images
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method to synthesize 2-Butanol, 3-chloro-, (R*,S*)- involves the Grignard reaction.
Chlorination: Another method involves the chlorination of 2-butanol.
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,S*)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the selective chlorination of 2-butanol.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Butanol, 3-chloro-, (R*,S*)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), Sodium cyanide (NaCN), Ammonia (NH3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted alcohols and amines
Applications De Recherche Scientifique
2-Butanol, 3-chloro-, (R*,S*)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-chloro-, (R*,S*)- involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, leading to the formation of new compounds. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanol, 3-chloro-, (R,R)-**
- 2-Butanol, 3-chloro-, (S,S)-**
- 3-Chloro-2-butanol
Uniqueness
2-Butanol, 3-chloro-, (R*,S*)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
10325-41-4 |
|---|---|
Formule moléculaire |
C4H9ClO |
Poids moléculaire |
108.57 g/mol |
Nom IUPAC |
(2R,3S)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4+/m0/s1 |
Clé InChI |
XKEHIUIIEXXHJX-IUYQGCFVSA-N |
SMILES isomérique |
C[C@H]([C@H](C)Cl)O |
SMILES canonique |
CC(C(C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


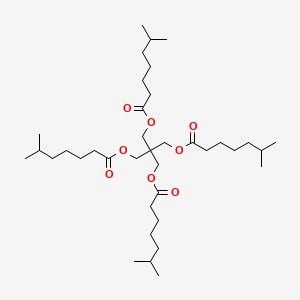
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
